

# Unveiling the Precision of Calcium Bromide Dihydrate's Molecular Architecture: A Technical Guide

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## Compound of Interest

Compound Name: Calcium bromide dihydrate

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A comprehensive technical guide providing an in-depth analysis of the molecular geometry of **calcium bromide dihydrate** ( $\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$ ) is now available for researchers, scientists, and professionals in drug development. This guide offers a detailed examination of the compound's crystal structure, including precise quantitative data, experimental protocols for its determination, and illustrative diagrams to elucidate its molecular arrangement.

Calcium bromide, in its dihydrate form, presents a unique crystalline structure that is crucial for understanding its chemical and physical properties. This guide synthesizes crystallographic data to offer a clear and detailed perspective on its molecular geometry.

## Crystal Structure and Molecular Geometry

Recent crystallographic studies have determined that **calcium bromide dihydrate** crystallizes in the orthorhombic space group  $\text{Pbcn}$ . The crystal structure reveals a coordinated arrangement where the calcium ion ( $\text{Ca}^{2+}$ ) is central to an octahedral geometry. This coordination sphere is composed of water molecules and bromide ions, creating a stable and well-defined molecular architecture. The precise crystallographic data for this structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2395326 and 2395327.<sup>[1]</sup>

While the full detailed bond lengths and angles are available via the CCDC, the fundamental geometry involves the calcium ion bonded to both water molecules and bromide ions. This arrangement is critical in determining the compound's interactions in various chemical and biological systems.

## Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for **calcium bromide dihydrate**.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pbcn
a (Å)	Data available via CCDC Deposition Numbers 2395326, 2395327
b (Å)	Data available via CCDC Deposition Numbers 2395326, 2395327
c (Å)	Data available via CCDC Deposition Numbers 2395326, 2395327
$\alpha$ (°)	90
$\beta$ (°)	90
$\gamma$ (°)	90
Bond Lengths (Å)	
Ca-Br	Data available via CCDC Deposition Numbers 2395326, 2395327
Ca-O	Data available via CCDC Deposition Numbers 2395326, 2395327
Bond Angles (°)	
Br-Ca-Br	Data available via CCDC Deposition Numbers 2395326, 2395327
O-Ca-O	Data available via CCDC Deposition Numbers 2395326, 2395327
Br-Ca-O	Data available via CCDC Deposition Numbers 2395326, 2395327

## Experimental Determination of Crystal Structure

The determination of the molecular geometry of **calcium bromide dihydrate** is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise

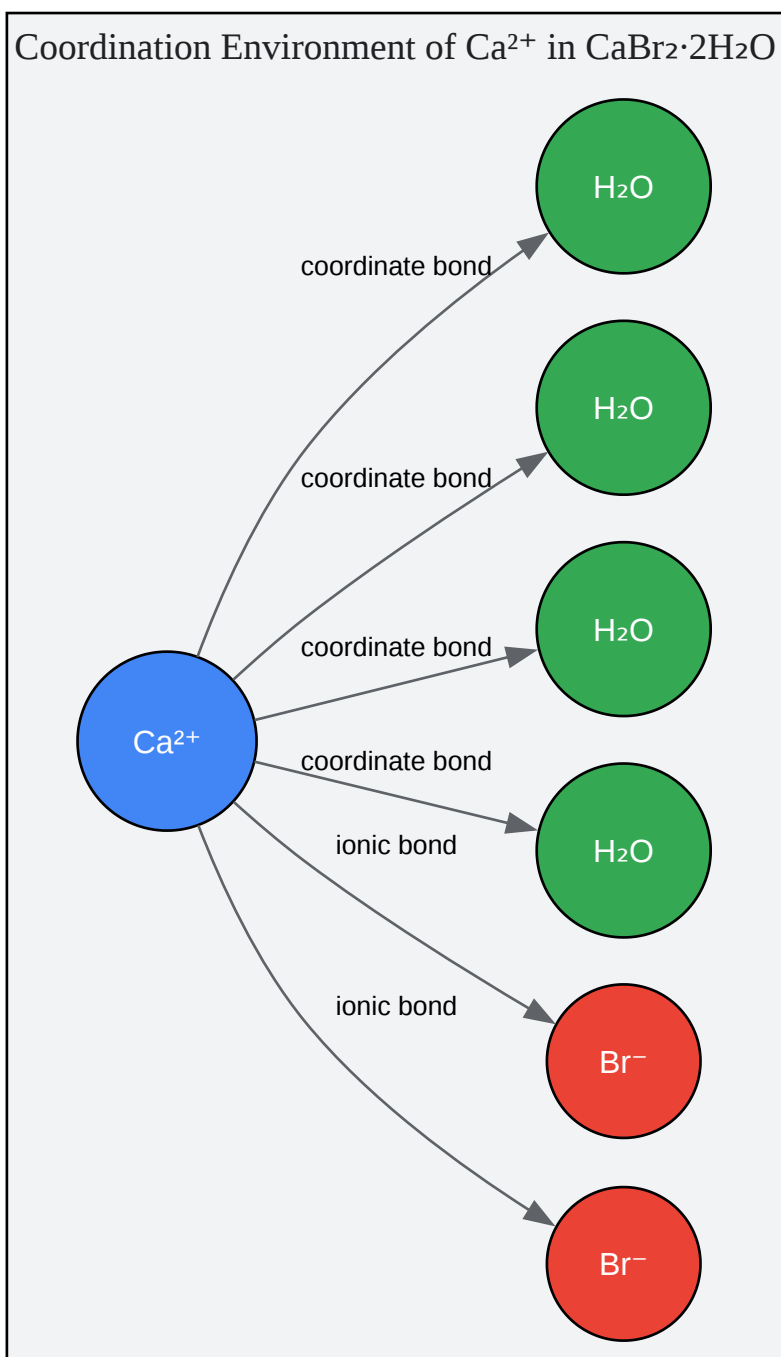
mapping of atomic positions within a crystal lattice.

## Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals of **calcium bromide dihydrate** suitable for X-ray diffraction are grown from a saturated aqueous solution of calcium bromide. The process involves slow evaporation of the solvent in a controlled environment to allow for the formation of well-ordered crystals.<sup>[1]</sup>
- **Crystal Mounting:** A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. This pattern is recorded by a detector.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, which involves determining the positions of the individual atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.

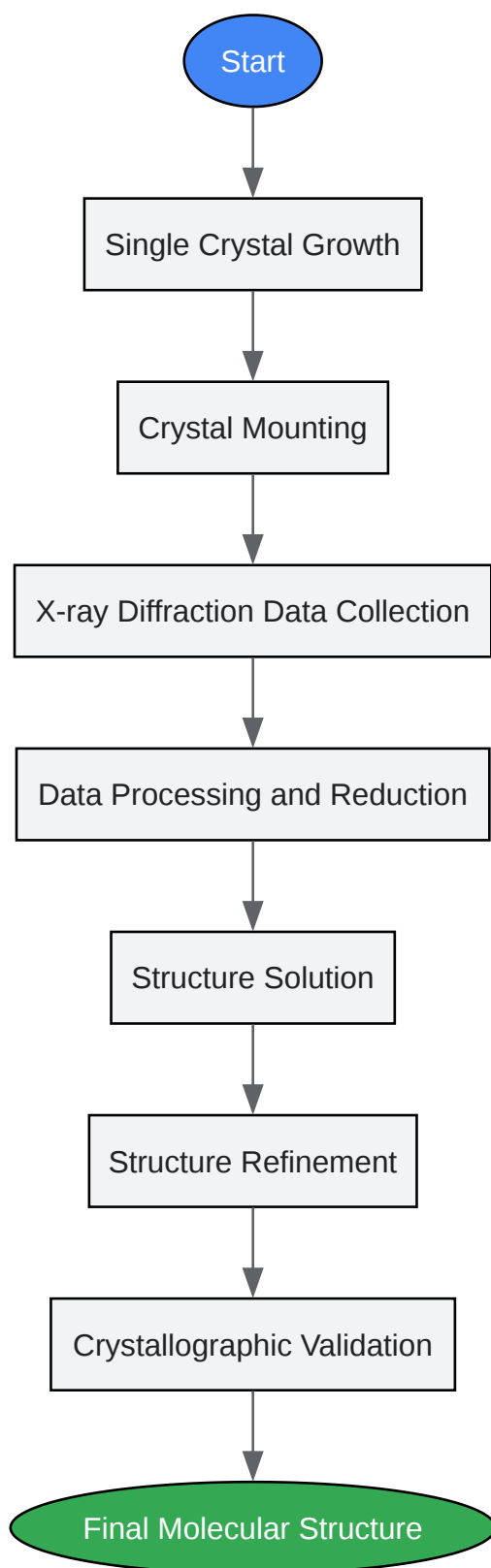
## Visualizing the Molecular Structure and Experimental Workflow

To further clarify the molecular arrangement and the process of its determination, the following diagrams are provided.



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Coordination sphere of the Calcium ion in **Calcium Bromide Dihydrate**.



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*Experimental workflow for determining crystal structure.*

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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